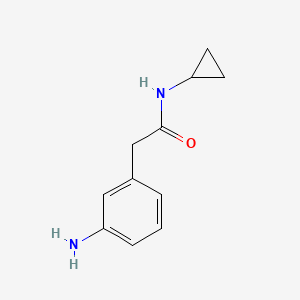

2-(3-aminophenyl)-N-cyclopropylacetamide

Vue d'ensemble

Description

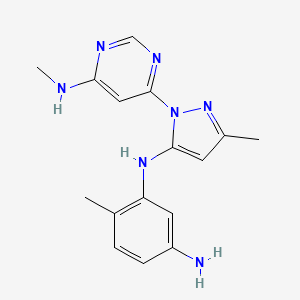

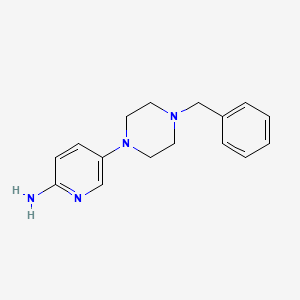

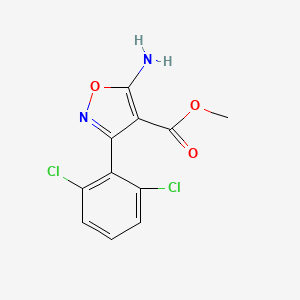

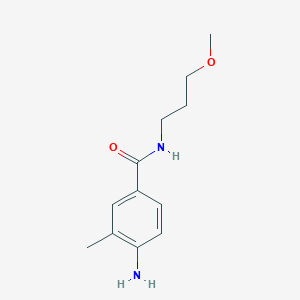

“2-(3-aminophenyl)-N-cyclopropylacetamide” is an organic compound consisting of an acetamide group attached to a cyclopropyl group and a phenyl ring with an amino group at the 3-position. Acetamides are a class of organic compounds that have a carbonyl group (C=O) linked to a nitrogen atom. They are derived from acetic acid by substitution of the hydroxyl group by an amine . The cyclopropyl group is a three-membered ring, which is known for its strain energy. The phenyl ring is a cyclic aromatic ring, and the amino group (-NH2) at the 3-position could potentially participate in various chemical reactions.

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a phenyl ring with an amino group at the 3-position, linked to a cyclopropyl group through an acetamide group . The exact structure and properties would depend on the specific arrangement of these groups in the molecule.

Chemical Reactions Analysis

The chemical reactions of “this compound” would depend on the specific conditions and reagents used . The amino group could potentially participate in various reactions, such as condensation with carbonyl compounds or substitution reactions. The acetamide group could also undergo various reactions, such as hydrolysis or reduction .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure . These could include properties such as solubility, melting point, boiling point, and spectral properties.

Applications De Recherche Scientifique

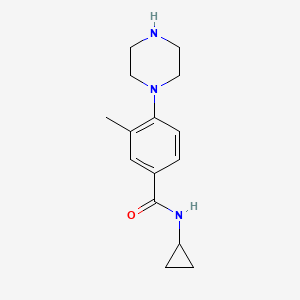

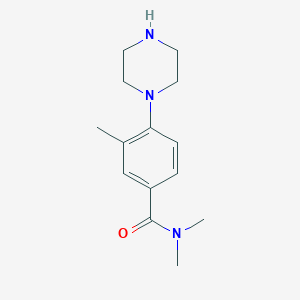

Muscarinic M(3) Receptor Antagonist

Mitsuya et al. (2000) designed a series of compounds based on 2-(3-aminophenyl)-N-cyclopropylacetamide to develop a potent, long-acting, orally active muscarinic M(3) receptor antagonist. This research aimed at treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders. The study found that this acid moiety was a versatile template for improving selectivity for M(3) over M(2) receptors (Mitsuya et al., 2000).

Antitumor Activity

Shams et al. (2010) explored the antitumor activities of compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. The study showed that most of these compounds revealed high inhibitory effects against three human cancer cell lines, demonstrating their potential as antitumor agents (Shams et al., 2010).

Cyclooxygenase Inhibition

Botting (2000) discussed the mechanism of action of acetaminophen, focusing on its inhibition of cyclooxygenase enzymes. The study suggested the possibility of acetaminophen inhibiting a form of COX, possibly COX-3, highlighting the complexity of the enzyme's interaction with this class of compounds (Botting, 2000).

Histamine H3 Receptor Antagonists

Fox et al. (2003) characterized two novel H3 receptor antagonists, A-304121 and A-317920, which showed potential in enhancing cognition and had improved safety indices. This research indicated the therapeutic potential of these antagonists in neurological disorders (Fox et al., 2003).

Antimicrobial Agents

Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety for antimicrobial applications. This study demonstrated the potential of these compounds as antimicrobial agents, showing promising in vitro antibacterial and antifungal activities (Darwish et al., 2014).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 2-(3-aminophenyl)-N-cyclopropylacetamide is the Folate Receptor Alpha (FolRα) . FolRα is a cell-surface glycoprotein that is overexpressed in various cancers, including ovarian and endometrial cancers . Its expression is highly restricted on normal tissues, making it a promising target for cancer therapy .

Mode of Action

This compound interacts with its target through a process known as Suzuki–Miyaura (SM) coupling . This process involves the formation of a carbon–carbon bond between the compound and its target . The compound acts as a nucleophile, transferring from boron to palladium in a process known as transmetalation .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the structure and function of many biological molecules . The compound’s interaction with this pathway can lead to changes in the structure and function of the target protein, potentially affecting its role in disease processes .

Pharmacokinetics

The compound is part of a well-defined antibody-drug conjugate (adc) with a drug-antibody ratio (dar) of 4 . This suggests that the compound may have good bioavailability and distribution within the body

Result of Action

The compound has shown promising results in preclinical studies. For instance, it has been found to elicit encouraging responses in heavily pretreated patients with advanced ovarian cancer . The compound produced an objective response rate (ORR) of 33% in 33 evaluable patients across all FolRα expression levels and both dose levels examined (4.3 mg/kg and 5.2 mg/kg) .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the level of FolRα expression in the tumor environment . Additionally, the compound’s stability and efficacy may be influenced by the conditions under which the Suzuki–Miyaura coupling reaction occurs

Propriétés

IUPAC Name |

2-(3-aminophenyl)-N-cyclopropylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-9-3-1-2-8(6-9)7-11(14)13-10-4-5-10/h1-3,6,10H,4-5,7,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZDYILYWMVUFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CC2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

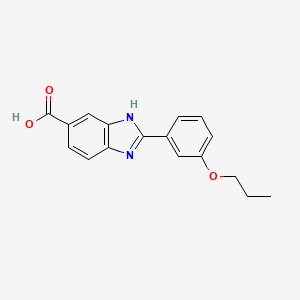

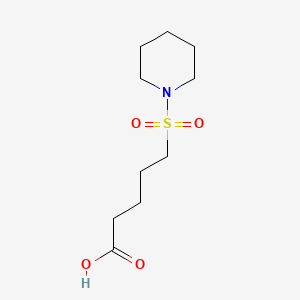

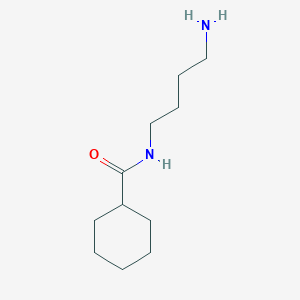

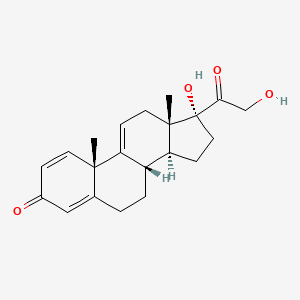

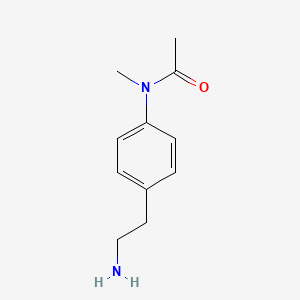

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetic acid](/img/structure/B3073860.png)

![2-[4-(N-methyl-2-phenoxyacetamido)phenyl]acetic acid](/img/structure/B3073878.png)

![2-Methyl-3-[(4-methylphenyl)sulfamoyl]propanoic acid](/img/structure/B3073944.png)